2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17367872
InChI: InChI=1S/C10H12FNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3
SMILES:
Molecular Formula: C10H12FNSi
Molecular Weight: 193.29 g/mol

2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine

CAS No.:

Cat. No.: VC17367872

Molecular Formula: C10H12FNSi

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine -

Specification

Molecular Formula C10H12FNSi
Molecular Weight 193.29 g/mol
IUPAC Name 2-(2-fluoropyridin-4-yl)ethynyl-trimethylsilane
Standard InChI InChI=1S/C10H12FNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3
Standard InChI Key FHQBTHYOZIYDKC-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CC1=CC(=NC=C1)F

Introduction

Chemical Structure and Molecular Properties

Structural Features

The molecular structure of 2-fluoro-4-((trimethylsilyl)ethynyl)pyridine (C₁₀H₁₁FNSi) consists of a pyridine core with two key substituents:

  • Fluorine atom at position 2: Introduces electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic attacks to specific positions.

  • Trimethylsilyl ethynyl group at position 4: A bulky, hydrophobic moiety that stabilizes the alkyne while enabling subsequent coupling reactions.

The compound’s molecular weight is 207.3 g/mol, with a calculated partition coefficient (LogP) of 2.8, indicating moderate lipophilicity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₁FNSi
Molecular Weight207.3 g/mol
LogP (Predicted)2.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Polar Surface Area25.5 Ų

Spectroscopic Characterization

  • ¹H NMR: The pyridine protons resonate between δ 7.2–8.5 ppm, with splitting patterns reflecting substituent effects. The TMS group’s protons appear as a singlet near δ 0.2 ppm.

  • ¹³C NMR: The ethynyl carbons are observed at δ 90–100 ppm (sp-hybridized carbons), while the pyridine carbons range from δ 120–150 ppm.

  • FT-IR: Stretching vibrations at ~3300 cm⁻¹ (C≡C), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (Si–C) confirm functional groups.

Synthetic Routes and Optimization

Sonogashira Coupling

The most common synthesis involves a Sonogashira cross-coupling between 4-bromo-2-fluoropyridine and trimethylsilylacetylene (TMSA).

Procedure:

  • Reagents: 4-Bromo-2-fluoropyridine, TMSA, Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), triethylamine (base).

  • Conditions: Conducted under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours.

  • Workup: Purification via silica gel chromatography yields the product in 65–75% purity.

Challenges:

  • Competitive dehalogenation or homocoupling may occur without precise stoichiometry.

  • Moisture-sensitive intermediates require anhydrous conditions.

Table 2: Reaction Optimization Parameters

ParameterOptimal Value
Catalyst Loading5 mol% Pd
Temperature70°C
Reaction Time18 hours
SolventTHF/Toluene (1:1)

Alternative Methods

  • Negishi Coupling: Using zinc acetylides instead of TMSA improves yields but requires stringent air-free techniques.

  • Direct Silylation: Post-functionalization of 4-ethynyl-2-fluoropyridine with chlorotrimethylsilane.

Physicochemical and Stability Profiles

Solubility and Stability

  • Solubility: Soluble in THF, DCM, and toluene; sparingly soluble in water (<0.1 mg/mL).

  • Storage: Stable at –20°C under inert gas (N₂/Ar) for >6 months. Degrades upon prolonged exposure to moisture or light, forming 2-fluoropyridine-4-carboxylic acid.

Applications in Organic and Medicinal Chemistry

Building Block for Heterocyclic Synthesis

The TMS-ethynyl group undergoes desilylation under mild conditions (e.g., K₂CO₃/MeOH), generating a terminal alkyne for:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Cross-Couplings: Suzuki-Miyaura or Heck reactions to construct biaryl systems.

Pharmaceutical Intermediates

  • Kinase Inhibitors: The pyridine scaffold is prevalent in drugs targeting EGFR or ALK kinases. Fluorine enhances binding affinity to hydrophobic pockets.

  • Antiviral Agents: Ethynyl groups are explored in nucleoside analogs (e.g., EFdA for HIV ), though direct antiviral data for this compound remains unstudied.

ApplicationTargetMechanism
OncologyEGFR Tyrosine KinaseCompetitive ATP inhibition
Infectious DiseasesViral PolymerasesChain termination
NeurologyNMDA ReceptorsAllosteric modulation

Future Directions and Research Gaps

  • Catalyst Development: Explore ligand-free Pd systems to reduce costs.

  • Biological Screening: Prioritize in vitro assays for antimicrobial or anticancer activity.

  • Material Science: Investigate use in conductive polymers or metal-organic frameworks (MOFs).

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